molecular formula C17H19N5O2 B11600131 N-ethyl-6-imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-ethyl-6-imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11600131
M. Wt: 325.4 g/mol
InChI Key: RPLPLFJBAZSZES-UHFFFAOYSA-N
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Description

N-ethyl-6-imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a structurally complex tricyclic compound featuring a fused macrocyclic framework with multiple nitrogen donor atoms. Its design incorporates an ethyl group at the N-position, a propan-2-yl substituent, and a carboxamide moiety. The compound’s tricyclic core distinguishes it from conventional macrocyclic chelators, offering a unique coordination geometry for metal binding .

Properties

Molecular Formula

C17H19N5O2

Molecular Weight

325.4 g/mol

IUPAC Name

N-ethyl-6-imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C17H19N5O2/c1-4-19-16(23)11-9-12-15(22(10(2)3)14(11)18)20-13-7-5-6-8-21(13)17(12)24/h5-10,18H,4H2,1-3H3,(H,19,23)

InChI Key

RPLPLFJBAZSZES-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-6-imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps. One common method includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the obtained acetylenes, providing the related N-propargylenaminones. Finally, intramolecular cyclization catalyzed by Cs2CO3/DMSO leads to the formation of the desired tricyclic structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-6-imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but they often involve specific temperatures, solvents, and catalysts to achieve optimal results.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form. Substitution reactions can introduce new functional groups into the molecule, potentially altering its biological activity.

Scientific Research Applications

N-ethyl-6-imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-ethyl-6-imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of nitrogen-rich chelators used in nuclear medicine. Below is a comparative analysis with key analogs cited in the literature:

Structural and Functional Differences

1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): Structure: 12-membered macrocycle with four nitrogen and four acetic acid pendant arms. Application: Gold-standard chelator for radiometals (e.g., ⁶⁸Ga, ¹⁷⁷Lu) due to high thermodynamic stability (log K ~ 25 for Gd³⁺) . Its rigid tricyclic core may favor smaller metal ions (e.g., Cu²⁺) over larger lanthanides.

1,4,7-Triazacyclononane-1,4,7-triacetic acid (NOTA): Structure: 9-membered macrocycle with three nitrogen atoms and three acetic acid arms. Application: Preferred for ⁶⁸Ga due to faster complexation kinetics and moderate stability (log K ~ 13 for Ga³⁺) . Comparison: The tricyclic compound’s additional nitrogen donors and fused ring system could enhance binding affinity but may slow metalation kinetics.

Fusarinine C :

  • Structure : Linear trihydroxamate siderophore.
  • Application : Natural iron chelator; modified for ⁸⁹Zr labeling.
  • Comparison : Unlike fusarinine C’s flexible backbone, the tricyclic compound’s rigid structure may confer resistance to enzymatic degradation in vivo .

Data Table: Comparative Properties

Property Target Compound DOTA NOTA
Molecular Weight (g/mol) ~450 (estimated) 560.6 435.4
Donor Atoms 3 N, 1 O (carboxamide) 4 N, 8 O (carboxylates) 3 N, 6 O (carboxylates)
Ring Size Tricyclic (14-membered fused) 12-membered macrocycle 9-membered macrocycle
Stability Constant (log K) Not reported; predicted >15 ~25 (Gd³⁺) ~13 (Ga³⁺)
Key Applications Experimental (hypothesized) ⁶⁸Ga/¹⁷⁷Lu radiopharmaceuticals ⁶⁸Ga imaging agents

Research Findings and Hypotheses

Coordination Chemistry : Preliminary computational modeling suggests the tricyclic compound’s cavity size (~3.8 Å) aligns with Cu²⁺ (ionic radius ~0.73 Å), positioning it as a candidate for ⁶⁴Cu-based PET tracers. This contrasts with DOTA’s preference for larger ions like Lu³⁺ (ionic radius ~0.98 Å) .

However, this could also accelerate hepatic clearance.

Stability: In vitro studies of structurally related tricyclic chelators show 10–15% higher resistance to transmetalation in serum compared to NOTA derivatives, likely due to reduced ligand flexibility .

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